6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTLWADVTIXXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366776 | |
| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-52-3 | |
| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further processed to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
Antitubercular Activity
One of the most notable applications of 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is in the treatment of tuberculosis (TB). Research indicates that modifications at the C-6 position of quinoline derivatives significantly enhance their inhibitory potency against Mycobacterium tuberculosis, the causative agent of TB. The introduction of bromine at this position has been linked to improved activity against both replicating and non-replicating bacteria .
Case Study: Antitubercular Efficacy
A study investigated various halogenated quinoline derivatives, including 6-bromo analogs, where specific structural modifications were shown to retain inhibitory activity against non-replicating M. tuberculosis under low-oxygen conditions. The study's findings emphasize the importance of structural optimization in developing effective antitubercular agents .
Anticancer Properties
Another significant application of this compound is in oncology, where it has demonstrated promising anticancer properties. Research has identified this compound as a potential inhibitor of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .
Case Study: HDAC Inhibition
In vitro studies have shown that derivatives of quinoline-4-carboxylic acids exhibit potent HDAC inhibitory activity, leading to reduced tumor growth and enhanced apoptosis in cancer cell lines. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis .
Cardioprotection
Research has also explored the cardioprotective effects of compounds similar to this compound, particularly in models assessing cardiotoxicity induced by doxorubicin (DOX). These studies suggest that such compounds can mitigate oxidative damage and improve cardiac function.
Case Study: Cardioprotective Effects
In a preclinical model, compounds structurally related to this compound were shown to reduce oxidative stress markers and improve heart function metrics following DOX treatment. This indicates a potential therapeutic role in managing chemotherapy-induced cardiotoxicity.
Comparative Data Table
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of quinoline-4-carboxylic acids are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Quinoline-4-carboxylic Acid Derivatives
Key Observations :
- Halogen Effects : Bromine at position 6 (as in the target compound) enhances reactivity for cross-coupling (e.g., Suzuki-Miyaura) compared to fluorine or chlorine .
- Aryl vs.
- Steric Considerations : Bulky substituents (e.g., isopropoxyphenyl in ) may hinder enzymatic interactions but improve metabolic stability .
Antimycobacterial Activity:
Quinoline-4-carboxylic acids with halogens (Br, Cl) at position 6 and aryl groups at position 2 show promising antitubercular activity. For instance:
- 6-Isopropyl-2-(phenanthren-3-yl)quinoline-4-carboxylic acid (7m): Inhibits Mycobacterium tuberculosis DNA gyrase .
- 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (30): Demonstrated activity against Trypanosoma via trypanothione reductase inhibition .
The ethoxyphenyl group in the target compound may enhance lipophilicity, improving membrane permeability for intracellular targets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The ethoxyphenyl group increases LogP compared to cyclopropyl or furan derivatives, suggesting better membrane permeability but lower aqueous solubility.
- Bromine’s molecular weight contribution is consistent across analogues.
Biological Activity
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms, structure-activity relationships, and comparative efficacy against various pathogens.
Molecular Formula: C18H14BrN O3
Molecular Weight: 372.21 g/mol
Structure: The compound features a quinoline core with a bromine atom at the sixth position and an ethoxyphenyl group at the second position, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to the inhibition of critical enzymes or receptors involved in various biological pathways. For instance, quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which is a promising target for developing new antimicrobial agents .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various strains of bacteria and fungi. Studies have shown that compounds within this class can inhibit the growth of Mycobacterium tuberculosis , which is crucial given the global burden of tuberculosis .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . The specific structural features of this compound may enhance its potency against certain cancer types.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural components. The position and type of substituents on the quinoline ring play a crucial role in determining its activity:
Case Studies
- Antitubercular Activity : A study screening various quinoline derivatives found that those with specific substitutions at the C-2 and C-6 positions exhibited significant inhibitory activity against M. tuberculosis , with some compounds showing MIC values as low as 1 μM .
- Anticancer Screening : In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines, including breast and lung cancers, suggesting its potential as a lead compound in anticancer drug development .
Q & A
Q. Q: What methodologies are effective for synthesizing 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
A:
- Key Method : The compound can be synthesized via cyclization of brominated precursors followed by functionalization. A protocol analogous to the synthesis of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid (using HBTU and triethylamine in DMF) is adaptable .
- Optimization Tips :
- Temperature Control : Maintain 0°C during coupling steps to minimize side reactions (e.g., ester hydrolysis) .
- Catalyst Selection : HBTU enhances carboxamide formation efficiency compared to EDCI .
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate regioisomers common in ethoxyphenyl-substituted quinolines .
Basic Research: Spectroscopic Characterization
Q. Q: How can NMR and IR spectroscopy resolve structural ambiguities in this compound?
A:
- 1H NMR :
- The ethoxy group’s singlet (δ 1.3–1.5 ppm for CH3) and quartet (δ 4.0–4.2 ppm for OCH2) confirm substitution at the 2-position .
- Bromine’s deshielding effect shifts quinoline protons (e.g., H-5 to δ 8.5–9.0 ppm) .
- 13C NMR : Carboxylic acid carbonyl appears at δ 165–170 ppm, distinct from ester derivatives (δ 160–165 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad, carboxylic O-H) .
Advanced Research: Substituent Effects on Reactivity
Q. Q: How does the 2-ethoxyphenyl group influence the electronic properties of the quinoline core compared to methoxy or cyclopropyl analogs?
A:
- Electronic Effects :
- Ethoxy’s electron-donating nature increases quinoline’s π-electron density, altering reactivity in electrophilic substitution (e.g., bromination at C-6 vs. C-8) .
- Compared to methoxy (), ethoxy’s larger steric bulk reduces rotational freedom, affecting crystal packing (as seen in ethyl ester derivatives) .
- Computational Insights : DFT studies (e.g., HOMO-LUMO gaps) reveal ethoxyphenyl’s stronger conjugation with the quinoline ring vs. cyclopropyl groups .
Advanced Research: Mechanistic Studies
Q. Q: What mechanistic pathways explain unexpected byproducts during carboxylation of 6-bromo-2-(2-ethoxyphenyl)quinoline intermediates?
A:
- Pathway Analysis :
- Decarboxylation : High temperatures (>100°C) promote loss of CO2, forming 6-bromo-2-(2-ethoxyphenyl)quinoline. Monitor via TGA or in situ FTIR .
- Ester Formation : Residual ethanol in DMF reacts with the carboxylic acid, requiring anhydrous conditions and molecular sieves .
- Mitigation : Use activating agents like HATU to reduce reaction time and byproduct formation .
Advanced Research: Biological Activity Profiling
Q. Q: What strategies are recommended for evaluating the antimicrobial potential of this compound?
A:
- Assay Design :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- SAR Comparison : Compare with analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) to isolate ethoxy’s contribution .
- Cytotoxicity : Use MTT assays on mammalian cells (e.g., HEK293) to assess selectivity .
Data Contradiction Analysis
Q. Q: How to reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?
A:
- Root Cause :
- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) exhibit differing solubility in DMSO .
- pH Effects : Deprotonation at pH >5 increases aqueous solubility (pKa ~3.5 for the carboxylic acid) .
- Resolution : Standardize solvent systems (e.g., DMSO for stock solutions) and report pH in experimental protocols .
Computational Modeling
Q. Q: Which computational methods predict the binding affinity of this compound to bacterial targets?
A:
- Docking Workflow :
- Validation : Compare with experimental IC50 values from enzyme inhibition assays .
Stability and Degradation
Q. Q: What are the primary degradation pathways of this compound under ambient storage?
A:
- Major Pathways :
- Photodegradation : UV exposure cleaves the C-Br bond, detected via LC-MS (loss of m/z 79/81 Da) .
- Hydrolysis : Ethoxy group’s ester-like linkage degrades in humid conditions, forming 2-hydroxyquinoline derivatives .
- Storage Recommendations : Store in amber vials at -20°C under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
